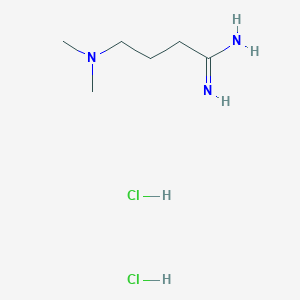4-(Dimethylamino)butanimidamide dihydrochloride
CAS No.: 28163-08-8
Cat. No.: VC6513339
Molecular Formula: C6H17Cl2N3
Molecular Weight: 202.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28163-08-8 |
|---|---|
| Molecular Formula | C6H17Cl2N3 |
| Molecular Weight | 202.12 |
| IUPAC Name | 4-(dimethylamino)butanimidamide;dihydrochloride |
| Standard InChI | InChI=1S/C6H15N3.2ClH/c1-9(2)5-3-4-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H |
| Standard InChI Key | WRVCXJDIISSTMO-UHFFFAOYSA-N |
| SMILES | CN(C)CCCC(=N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(Dimethylamino)butanimidamide dihydrochloride is C₆H₁₅N₃·2HCl, with a molecular weight of 215.14 g/mol (calculated from PubChemLite data) . The structure comprises a four-carbon chain (butanimidamide backbone) terminating in an amidine group (–C(=NH)NH₂) and a dimethylamino (–N(CH₃)₂) substituent at the fourth position. The dihydrochloride salt formation occurs via protonation of the amidine’s nitrogen atoms, improving aqueous solubility for industrial applications .
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅N₃·2HCl |
| Molecular Weight | 215.14 g/mol |
| SMILES | CN(C)CCCC(=N)N.Cl.Cl |
| Key Functional Groups | Amidine, dimethylamino |
The amidine group’s resonance stabilization and basicity (pKa ~10–12) enable participation in hydrogen bonding and ionic interactions, which are critical for biological activity .
Synthesis and Derivatization Pathways
Synthesis typically involves amidination of nitrile precursors. For example, reacting 4-(dimethylamino)butyronitrile with ammonia under acidic conditions yields the amidine intermediate, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt . Alternative routes may employ Pinner reactions, where nitriles react with alcohols and HCl to form imidoesters, followed by ammonolysis .
Key Reaction Steps:
-
Nitrile Formation:
-
Salt Formation:
Purification often involves recrystallization from ethanol or acetone to achieve >95% purity .
Physicochemical Properties
The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions, with limited solubility in nonpolar solvents like hexane . Thermal analysis (TGA/DSC) suggests decomposition above 200°C, consistent with amidine salts’ instability at elevated temperatures .
| Property | Value |
|---|---|
| Solubility in Water | >50 mg/mL (25°C) |
| Melting Point | Decomposes >200°C |
| LogP (Predicted) | -1.2 (Hydrophilic) |
The compound’s basicity facilitates protonation in physiological environments, enhancing its bioavailability in drug formulations .
Applications in Pharmaceutical Research
4-(Dimethylamino)butanimidamide dihydrochloride serves as a versatile intermediate in synthesizing bioactive molecules. Its amidine group acts as a hydrogen bond donor/acceptor, mimicking peptide bonds in enzyme inhibitors. Notable applications include:
-
Antiviral Agents: Structural analogs inhibit viral proteases by binding to active sites via amidine interactions .
-
Gene Delivery: Cationic amidine derivatives complex with DNA, enhancing cellular uptake in gene therapy .
-
Anticancer Drugs: Derivatives interfere with nucleotide biosynthesis, as seen in thymidylate synthase inhibitors .
Current Research and Future Directions
Recent studies focus on optimizing the compound’s pharmacokinetics through structural modifications. For example, replacing the dimethylamino group with morpholino or piperazinyl moieties improves blood-brain barrier penetration . Additionally, covalent organic frameworks (COFs) incorporating amidine derivatives show promise in CO₂ capture, leveraging their high nitrogen content for adsorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume